molecular formula C8H14Cl2N2 B097679 Phenethylhydrazine dihydrochloride CAS No. 16904-30-6

Phenethylhydrazine dihydrochloride

Cat. No.: B097679
CAS No.: 16904-30-6
M. Wt: 209.11 g/mol
InChI Key: QSHKVNHUVGFHAA-UHFFFAOYSA-N
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Description

Rp-cAMPS (sodium salt), also known as adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, is a cyclic adenosine monophosphate (cAMP) analog. It is a potent, competitive antagonist of cAMP-induced activation of cAMP-dependent protein kinase A (PKA) types I and II. This compound is resistant to hydrolysis by phosphodiesterases, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rp-cAMPS (sodium salt) is synthesized through the modification of natural cAMP. The synthesis involves the replacement of one of the exocyclic oxygen atoms in the cyclic phosphate moiety with sulfur, resulting in the formation of a phosphorothioate group. This modification is achieved through a series of chemical reactions, including phosphorylation and thiolation .

Industrial Production Methods

The industrial production of Rp-cAMPS (sodium salt) involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically crystallized as a sodium salt to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

Rp-cAMPS (sodium salt) primarily undergoes substitution reactions due to the presence of the phosphorothioate group. It is resistant to oxidation and reduction reactions under normal physiological conditions .

Common Reagents and Conditions

The synthesis and reactions involving Rp-cAMPS (sodium salt) often require reagents such as phosphorylating agents, thiolating agents, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major product formed from the synthesis of Rp-cAMPS (sodium salt) is the cyclic monophosphorothioate analog of cAMP. This compound retains the biological activity of cAMP but acts as an antagonist to cAMP-dependent protein kinases .

Scientific Research Applications

Rp-cAMPS (sodium salt) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

    Biochemical Research: Rp-cAMPS (sodium salt) is used to study the role of cAMP-dependent protein kinases in various cellular processes. .

    Neuroscience: The compound is used to investigate the mechanisms of synaptic plasticity and neurotransmission.

    Pharmacology: Rp-cAMPS (sodium salt) is used to explore the effects of cAMP antagonists on various physiological and pathological conditions. .

    Cell Biology: The compound is used to study the regulation of cell growth, differentiation, and apoptosis. .

Mechanism of Action

Rp-cAMPS (sodium salt) exerts its effects by competitively inhibiting the activation of cAMP-dependent protein kinase A (PKA) types I and II. It binds to the regulatory subunits of PKA, preventing the dissociation of the kinase holoenzyme and subsequent activation of the catalytic subunits. This inhibition blocks the downstream signaling pathways regulated by PKA, affecting various cellular processes such as gene expression, metabolism, and cell proliferation .

Comparison with Similar Compounds

Biological Activity

Phenethylhydrazine dihydrochloride (PEH) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of PEH, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula C8_8H14_{14}Cl2_2N2_2 and is characterized by the presence of a hydrazine functional group. Its structure allows it to interact with various biological targets, which contributes to its pharmacological properties.

Biological Activities

The biological activities of PEH can be categorized into several key areas:

  • Anticancer Activity : PEH has shown potential in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
  • Neuropharmacological Effects : As a hydrazine derivative, PEH exhibits properties similar to monoamine oxidase inhibitors (MAOIs). It has been shown to increase levels of neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant effects. This action is particularly relevant in the context of mood disorders.
  • Antimicrobial Activity : Research has demonstrated that PEH possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is believed to play a crucial role in its efficacy.
  • Anti-inflammatory Effects : PEH has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokine production, which may provide therapeutic benefits in inflammatory diseases.

The mechanisms through which PEH exerts its biological effects are multifaceted:

  • Monoamine Oxidase Inhibition : Similar to phenelzine, PEH acts as a non-selective inhibitor of monoamine oxidase, leading to increased levels of monoamines in the brain. This mechanism underlies its potential antidepressant activity.
  • Cell Cycle Arrest : In cancer cells, PEH has been observed to induce cell cycle arrest at specific phases, thereby inhibiting proliferation. This effect is linked to alterations in cyclin-dependent kinase activity.
  • Reactive Oxygen Species Generation : Some studies suggest that PEH may induce oxidative stress in cancer cells, contributing to apoptosis through the generation of reactive oxygen species (ROS).

Case Studies and Research Findings

Several studies highlight the biological activity of PEH:

  • A study published in Pharmacological Reports demonstrated that PEH could reverse multidrug resistance (MDR) in neoplastic cells by inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms .
  • Research published in PMC reviewed various hydrazone derivatives, including PEH, noting their broad spectrum of biological activities such as anticancer and antimicrobial effects .
  • A study on phenethylamine derivatives indicated that modifications to the hydrazine structure could enhance biological activity, suggesting avenues for developing more potent analogs .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits proliferation
NeuropharmacologicalInhibits MAO; increases neurotransmitter levels
AntimicrobialDisrupts bacterial membranes
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

IUPAC Name

2-phenylethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c9-10-7-6-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHKVNHUVGFHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168641
Record name Hydrazine, phenethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16904-30-6
Record name Phenelzine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, phenethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenelzine Dihydrochloride
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